molecular formula C7H11N5 B3060675 1H-Tetrazole, 5-(diallylamino)- CAS No. 6280-33-7

1H-Tetrazole, 5-(diallylamino)-

Cat. No. B3060675
CAS RN: 6280-33-7
M. Wt: 165.2 g/mol
InChI Key: ANQSRLUMCCPIJP-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(diallylamino)- is a compound with the molecular weight of 165.1957 . It is a derivative of 1H-Tetrazole, a synthetic organic heterocyclic compound .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 1H-Tetrazole, 5-(diallylamino)-, has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .


Molecular Structure Analysis

The molecular structure of 1H-Tetrazole, 5-(diallylamino)- has been studied using computational chemical study, molecular docking, and in silico prediction ADME/pharmacokinetics properties .


Chemical Reactions Analysis

The chemical reactions of 1H-Tetrazole, 5-(diallylamino)- involve a complex reaction, including three main mass loss stages . The pyrolysis process of 1H-Tetrazole, 5-(diallylamino)- is most likely to begin with a ring-opening reaction of the tetrazole ring .


Physical And Chemical Properties Analysis

1H-Tetrazole, 5-(diallylamino)- is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point . It reacts violently with strong oxidizers and with acidic materials to release heat and toxic and corrosive gases .

Safety and Hazards

1H-Tetrazole, 5-(diallylamino)- presents an extreme risk of explosion by shock, friction, fire, or other sources of ignition . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Bis-tetrazole compounds, including 1H-Tetrazole, 5-(diallylamino)-, have been widely popularized in energetic materials, especially in gun propellant application areas . Researchers are still working to develop more efficient and ecofriendly methods for their synthesis .

properties

IUPAC Name

N,N-bis(prop-2-enyl)-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-3-5-12(6-4-2)7-8-10-11-9-7/h3-4H,1-2,5-6H2,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQSRLUMCCPIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211896
Record name 1H-Tetrazole, 5-(diallylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6280-33-7
Record name N,N-Di-2-propen-1-yl-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole, 5-(diallylamino)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazole, 5-(diallylamino)-
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Record name 1H-Tetrazole, 5-(diallylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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